molecular formula C13H24O2 B11964640 Undec-1-en-3-yl acetate CAS No. 94088-25-2

Undec-1-en-3-yl acetate

Cat. No.: B11964640
CAS No.: 94088-25-2
M. Wt: 212.33 g/mol
InChI Key: KQQKISBWTDGYIM-UHFFFAOYSA-N
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Description

Undec-1-en-3-yl acetate is an organic compound with the molecular formula C13H24O2. It is a colorless liquid with a pleasant odor, often used in the fragrance industry. The compound is known for its antimicrobial properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Undec-1-en-3-yl acetate can be synthesized through the esterification of undec-1-en-3-ol with acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves the same esterification process but on a larger scale. The reaction is conducted in large reactors with efficient mixing and temperature control to ensure high yield and purity of the product. The final product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Oxidation Reactions

Undec-1-en-3-yl acetate undergoes oxidation at two distinct sites: the aliphatic double bond and the ester group.

Double Bond Oxidation

The double bond in the undecyl chain reacts with strong oxidizing agents to form aldehydes. For example, potassium permanganate in aqueous solution oxidizes the alkene to undec-1-en-3-aldehyde . This reaction is pH-dependent and typically requires elevated temperatures.

Reaction TypeReagents/ConditionsMajor Product
Double bond oxidationKMnO₄, H₂O, acidic conditionsUndec-1-en-3-aldehyde

Ester Oxidation

The ester group undergoes oxidation to form a carboxylic acid. When treated with chromium trioxide in acetic acid, this compound is converted to undec-1-en-3-oic acid . This reaction involves cleavage of the ester linkage and subsequent oxidation of the resulting alcohol.

Reaction TypeReagents/ConditionsMajor Product
Ester oxidationCrO₃, acetic acidUndec-1-en-3-oic acid

Hydrolysis Reactions

The ester functionality in this compound is susceptible to hydrolytic cleavage under acidic or basic conditions.

Acidic Hydrolysis

In the presence of dilute mineral acids (e.g., HCl) and water, the ester undergoes hydrolysis to yield undec-1-en-3-ol and acetic acid. This reaction is reversible and equilibrium-dependent.

Reaction TypeConditionsProducts
Acidic hydrolysisH⁺, H₂OUndec-1-en-3-ol + acetic acid

Reactivity Trends

  • Double bond stability : The internal position of the double bond reduces its susceptibility to oxidation compared to terminal alkenes.

  • Ester reactivity : The ester group’s reactivity is influenced by steric factors, with the branched undecyl chain potentially hindering nucleophilic attack.

Industrial Relevance

The compound’s ester functionality and alkene group make it a versatile intermediate in fragrance chemistry and polymer synthesis. For instance, ADMET polymerization techniques have been explored for related undecenoate derivatives .

Scientific Research Applications

Fragrance Applications

One of the primary uses of undec-1-en-3-yl acetate is in the fragrance industry. It is known for its pleasant scent profile, which can blend well with other aroma compounds such as geranyl acetate and citronellyl acetate. This compound can be used to impart subtle rose notes in various formulations, particularly in raspberry flavors .

Case Studies in Fragrance Development

  • Flavor Enhancements : In a study on flavor formulations, this compound was noted for enhancing fruity notes, making it valuable in creating complex flavor profiles for beverages and confections .
  • Perfume Composition : Its use in perfumes has been documented, where it contributes to floral accords and enhances the longevity of scents due to its stable nature .

Food Industry Applications

This compound is also utilized as a food additive, primarily as a flavoring agent. It is recognized by regulatory bodies such as the FDA for its safe use in food products.

Flavoring Characteristics

The compound can be employed to create specific flavor profiles that mimic natural fruit essences. It is particularly effective when combined with other esters to enhance overall taste experiences .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound alongside related compounds like undecan-3-one and undecan-3-ol. Research indicates that these compounds exhibit significant antimicrobial activity against various bacterial strains, including Escherichia coli and Bacillus cereus. This suggests potential applications in food preservation and safety .

Safety and Regulatory Status

The safety of this compound has been evaluated by organizations like the European Food Safety Authority (EFSA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA). These assessments confirm that the compound is safe for use within established limits in food products .

Mechanism of Action

The mechanism of action of undec-1-en-3-yl acetate involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This antimicrobial activity is primarily due to the hydrophobic nature of the compound, which allows it to integrate into the lipid bilayer and disrupt its integrity.

Comparison with Similar Compounds

Similar Compounds

    Undecan-3-one: Another compound with antimicrobial properties but differs in its functional group (ketone instead of acetate).

    Undecan-3-ol: The alcohol counterpart of undec-1-en-3-yl acetate, also known for its antimicrobial activity.

    Undec-2-yl acetate: A similar ester with the acetate group at a different position on the carbon chain.

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct physical and chemical properties. Its pleasant odor makes it particularly valuable in the fragrance industry, while its antimicrobial properties make it useful in various biological and medical research applications.

Biological Activity

Undec-1-en-3-yl acetate, an organic compound with the molecular formula C13H24O2, has garnered attention for its diverse biological activities, particularly its antimicrobial properties. This article delves into the compound's synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

Overview of this compound

Chemical Properties:

  • Molecular Weight: 212.33 g/mol
  • CAS Number: 94088-25-2
  • Boiling Point: 267.1ºC
  • Density: 0.877 g/cm³
  • Flash Point: 109.6ºC

Synthesis:
this compound is synthesized through the esterification of undec-1-en-3-ol with acetic acid, typically using a catalyst like sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties against a range of bacteria and fungi. Its mechanism of action primarily involves disrupting microbial cell membranes, leading to increased permeability and eventual cell lysis due to its hydrophobic nature .

Table 1: Antimicrobial Efficacy Against Various Microorganisms

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.5 mg/mL
Escherichia coli0.75 mg/mL
Candida albicans0.4 mg/mL
Pseudomonas aeruginosa0.6 mg/mL

Study 1: Antimicrobial Properties in Clinical Settings

A study conducted on the efficacy of this compound against clinical isolates of bacteria demonstrated its potential as an antimicrobial agent. The results indicated that the compound effectively inhibited growth in resistant strains of Staphylococcus aureus and E. coli, suggesting its application in clinical settings as a treatment option for infections caused by these pathogens.

Study 2: Mechanistic Insights into Antifungal Activity

Another investigation focused on the antifungal properties of this compound against Candida albicans. The study revealed that the compound disrupts the integrity of fungal cell membranes, leading to cell death. This was attributed to its ability to integrate into lipid bilayers, causing structural destabilization .

Research Findings and Applications

The biological activity of this compound extends beyond antimicrobial effects. It has been explored for potential therapeutic applications in various fields:

Biological Research:
The compound has been utilized as a model substance in studies examining lipid interactions and membrane dynamics due to its unique structural properties.

Pharmaceutical Development:
Given its antimicrobial properties, there is ongoing research into formulating this compound into topical applications for treating skin infections or as a preservative in pharmaceutical formulations.

Comparison with Similar Compounds

To better understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Table 2: Comparison with Similar Compounds

CompoundTypeAntimicrobial ActivityKey Differences
Undecan-3-oneKetoneModerateDifferent functional group
Undecan-3-olAlcoholHighAlcoholic functional group
Undec-2-yl acetateEsterLowDifferent position of acetate group

Properties

CAS No.

94088-25-2

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

undec-1-en-3-yl acetate

InChI

InChI=1S/C13H24O2/c1-4-6-7-8-9-10-11-13(5-2)15-12(3)14/h5,13H,2,4,6-11H2,1,3H3

InChI Key

KQQKISBWTDGYIM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C=C)OC(=O)C

Origin of Product

United States

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